

An In-depth Technical Guide on Jolethin for Infantile Bronchial Asthma Research

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Compound of Interest

Compound Name: Jolethin

Cat. No.: B1672031

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Disclaimer: Initial searches for a compound named "**Jolethin**" in the context of infantile bronchial asthma research did not yield any specific results in publicly available scientific literature. Therefore, this guide has been constructed using a well-researched and clinically relevant alternative, Montelukast, a leukotriene receptor antagonist used in the treatment of pediatric asthma. This document serves as a comprehensive template, demonstrating the requested in-depth technical format for researchers, scientists, and drug development professionals. All data, protocols, and pathways presented herein pertain to Montelukast and its established role in asthma therapy.

Core Concepts: The Role of Leukotrienes in Infantile Bronchial Asthma

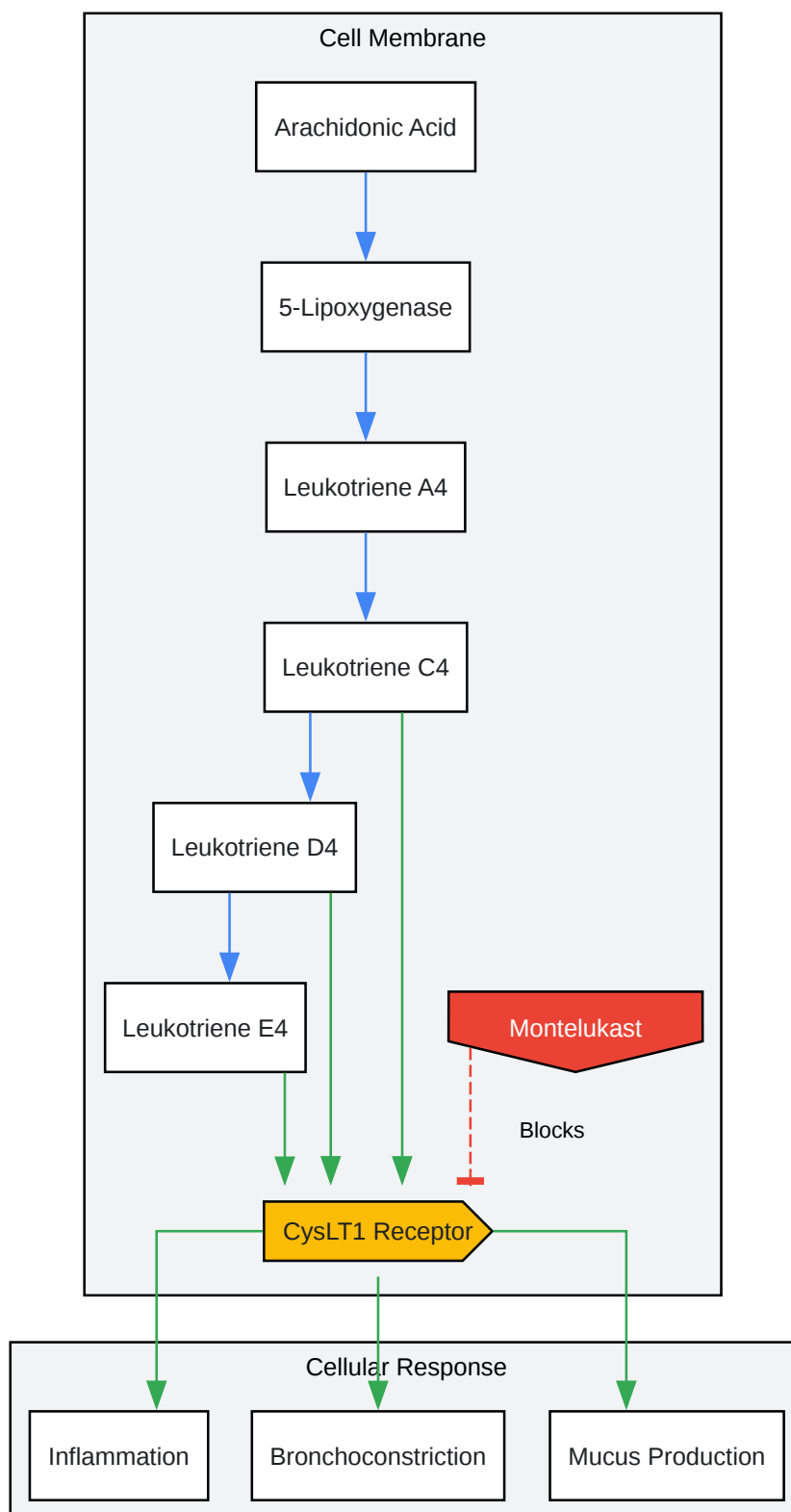
Infantile bronchial asthma is a chronic inflammatory disease of the airways, characterized by bronchial hyperreactivity and reversible airway obstruction.[1] A key inflammatory pathway implicated in asthma pathogenesis is mediated by leukotrienes. These lipid mediators are produced by various inflammatory cells, including mast cells and eosinophils, and play a crucial role in bronchoconstriction, mucus secretion, and airway edema.[2]

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are particularly potent bronchoconstrictors and are key targets for therapeutic intervention in asthma.[2] They exert their effects by binding to specific cysteinyl leukotriene receptors (CysLT1) on bronchial smooth muscle and other airway cells.[2] By blocking these receptors, leukotriene receptor antagonists like Montelukast can effectively inhibit the downstream inflammatory cascade.

Mechanism of Action: Montelukast

Montelukast is a selective and orally active CysLT1 receptor antagonist.^[3] It competitively binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes. This action leads to a reduction in bronchoconstriction, airway inflammation, and mucus production.^{[2][4]} Unlike 5-lipoxygenase inhibitors such as zileuton, which block the synthesis of all leukotrienes, Montelukast specifically targets the receptor level.^{[5][6]}

Signaling Pathway of Leukotriene-Mediated Inflammation and Montelukast Intervention



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Caption: Leukotriene synthesis pathway and Montelukast's inhibitory action on the CysLT1 receptor.

Quantitative Data from Clinical Studies

The efficacy of Montelukast in pediatric asthma has been established through numerous clinical trials.^[3] Below is a summary of key quantitative data from representative studies.

Study Parameter	Montelukast Group	Placebo/Control Group	Reference
Reduction in Asthma Exacerbations	27% reduction	-	[7]
Improvement in FEV1	Significant improvement	-	[7][8]
Reduction in Rescue Medication Use	Significant decrease	-	[8]
Improvement in Asthma Control Markers	Significant improvement	-	[7]
Night-time Awakenings	Decreased frequency	-	[8]

Experimental Protocols

Preclinical Evaluation: Animal Models of Allergic Asthma

Objective: To assess the anti-inflammatory and bronchodilatory effects of a compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

Methodology:

- Sensitization: BALB/c mice are sensitized with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 14.

- **Challenge:** From day 21 to 27, mice are challenged with aerosolized OVA for 30 minutes daily.
- **Treatment:** The investigational compound (e.g., Montelukast) or vehicle is administered orally one hour before each OVA challenge.
- **Airway Hyperresponsiveness (AHR) Measurement:** 24 hours after the final challenge, AHR to increasing concentrations of methacholine is measured using whole-body plethysmography.
- **Bronchoalveolar Lavage (BAL):** Following AHR measurement, BAL is performed to collect airway inflammatory cells.
- **Cell Differentials:** BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- **Histopathology:** Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and mucus production, respectively.
- **Cytokine Analysis:** Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid are quantified using ELISA.

Clinical Trial Protocol: Phase III Randomized Controlled Trial (RCT)

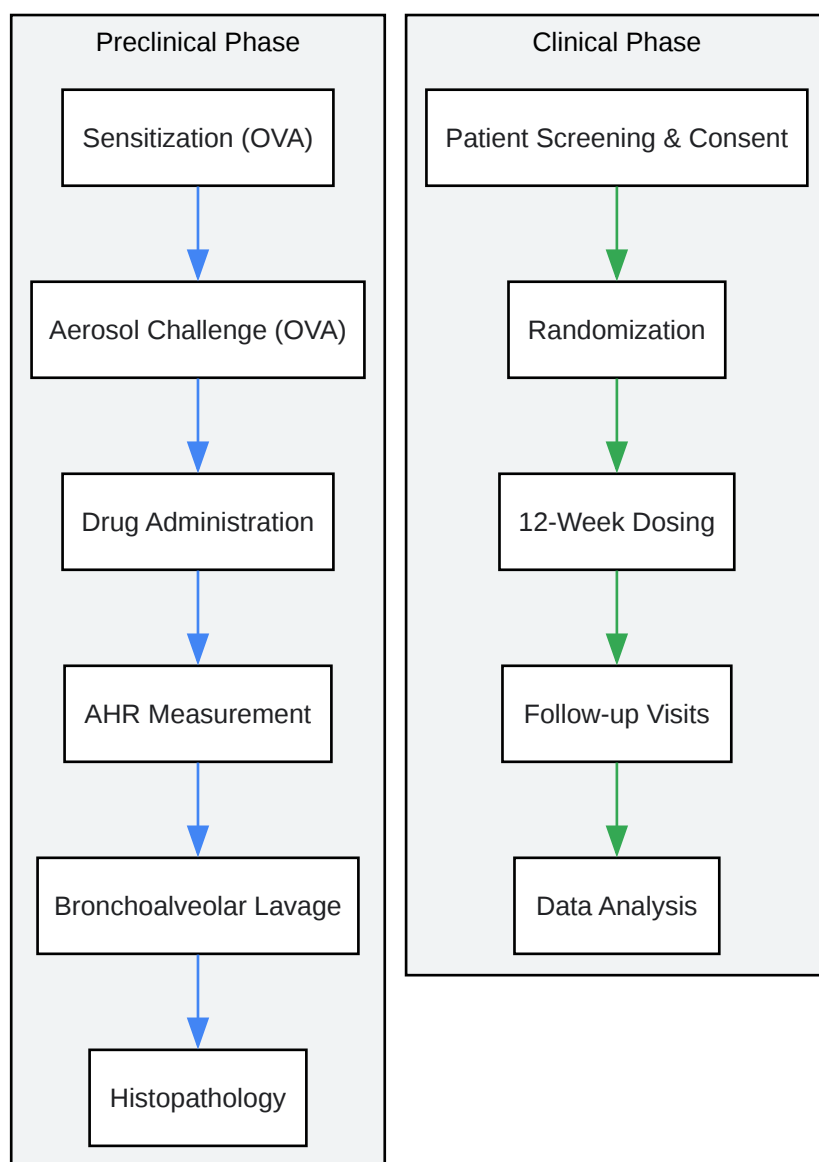
Objective: To evaluate the efficacy and safety of the investigational compound as an add-on therapy in children with mild to moderate persistent asthma.

Methodology:

- **Study Population:** Children aged 6-14 years with a diagnosis of persistent asthma, requiring daily inhaled corticosteroids (ICS).
- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

- Randomization: Patients are randomized to receive either the investigational compound or a matching placebo once daily for 12 weeks.
- Primary Endpoint: Change from baseline in morning Forced Expiratory Volume in 1 second (FEV1).
- Secondary Endpoints:
 - Change in daily asthma symptom scores.
 - Frequency of rescue β 2-agonist use.
 - Percentage of days with asthma exacerbations.
 - Change in overnight sleep quality.
 - Safety and tolerability.
- Assessments: Spirometry, symptom diaries, and adverse event monitoring are conducted at baseline and at weeks 2, 4, 8, and 12.

Experimental Workflow Diagram



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